
4-ethoxy-N-methyl-N-piperidin-4-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-methyl-N-piperidin-4-ylbenzamide, also known as EMD-386088, is a chemical compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
4-ethoxy-N-methyl-N-piperidin-4-ylbenzamide has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and pain management. It has been shown to have anxiolytic and anti-depressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression disorders. Additionally, 4-ethoxy-N-methyl-N-piperidin-4-ylbenzamide has been found to have analgesic properties, making it a potential candidate for the treatment of chronic pain.
Mécanisme D'action
The exact mechanism of action of 4-ethoxy-N-methyl-N-piperidin-4-ylbenzamide is not fully understood. However, it has been suggested that it acts as a selective antagonist of the alpha-2C adrenoceptor, which is involved in the regulation of neurotransmitter release. By blocking this receptor, 4-ethoxy-N-methyl-N-piperidin-4-ylbenzamide may increase the release of certain neurotransmitters such as norepinephrine and serotonin, leading to its anxiolytic, anti-depressant, and analgesic effects.
Biochemical and Physiological Effects:
4-ethoxy-N-methyl-N-piperidin-4-ylbenzamide has been shown to have various biochemical and physiological effects. In animal studies, it has been found to increase the levels of norepinephrine and serotonin in the brain, which are neurotransmitters involved in mood regulation. Additionally, 4-ethoxy-N-methyl-N-piperidin-4-ylbenzamide has been found to decrease the levels of corticosterone, a hormone that is released in response to stress. These effects suggest that 4-ethoxy-N-methyl-N-piperidin-4-ylbenzamide may have potential therapeutic applications in the treatment of anxiety and depression disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-ethoxy-N-methyl-N-piperidin-4-ylbenzamide in lab experiments is its selectivity for the alpha-2C adrenoceptor, which allows for more targeted studies of the receptor's role in neurotransmitter release. Additionally, 4-ethoxy-N-methyl-N-piperidin-4-ylbenzamide has been found to have low toxicity in animal studies, making it a safer alternative to other compounds that may have similar effects.
One limitation of using 4-ethoxy-N-methyl-N-piperidin-4-ylbenzamide in lab experiments is its limited availability and high cost. Additionally, the exact mechanism of action of 4-ethoxy-N-methyl-N-piperidin-4-ylbenzamide is not fully understood, which may limit its use in certain studies.
Orientations Futures
There are several future directions for the study of 4-ethoxy-N-methyl-N-piperidin-4-ylbenzamide. One potential direction is the development of more selective compounds that target the alpha-2C adrenoceptor. Additionally, further studies are needed to fully understand the mechanism of action of 4-ethoxy-N-methyl-N-piperidin-4-ylbenzamide and its potential therapeutic applications in the treatment of anxiety, depression, and chronic pain. Finally, the use of 4-ethoxy-N-methyl-N-piperidin-4-ylbenzamide in combination with other compounds may lead to more effective treatments for these disorders.
Méthodes De Synthèse
The synthesis of 4-ethoxy-N-methyl-N-piperidin-4-ylbenzamide involves the reaction of 4-ethoxybenzoic acid with N-methylpiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure 4-ethoxy-N-methyl-N-piperidin-4-ylbenzamide.
Propriétés
IUPAC Name |
4-ethoxy-N-methyl-N-piperidin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-19-14-6-4-12(5-7-14)15(18)17(2)13-8-10-16-11-9-13/h4-7,13,16H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPMRCGPTFDBKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(C)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-methyl-N-piperidin-4-ylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine](/img/structure/B7556591.png)
![4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7556598.png)
![3-methyl-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B7556600.png)

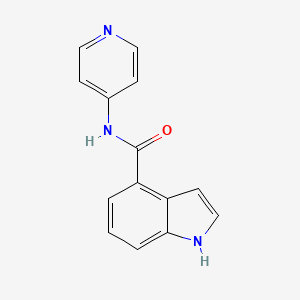
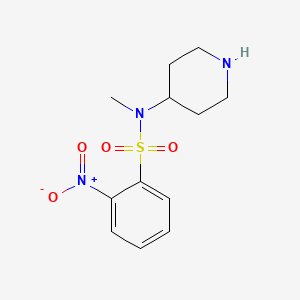
![2-[Methyl(pyridin-4-ylmethyl)amino]pyridine-4-carbonitrile](/img/structure/B7556637.png)


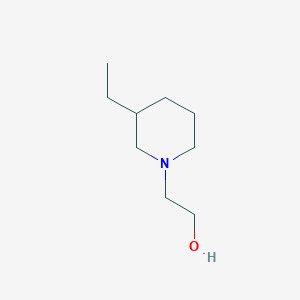
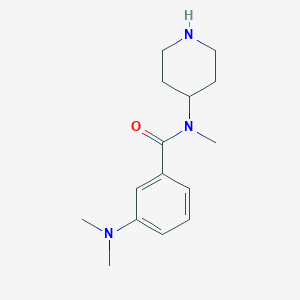
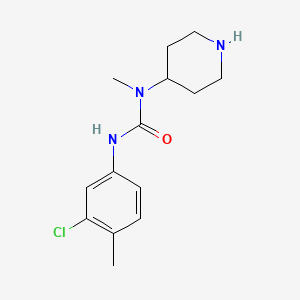
![N-[4-(benzyloxy)phenyl]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7556689.png)